Iron(III) p-toluenesulfonate hexahydrate, technical grade

説明

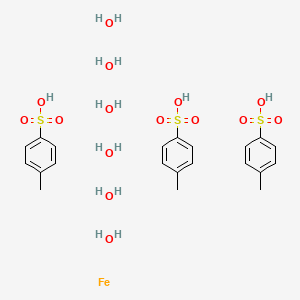

パラトルエンスルホン酸鉄(III) 六水和物, 工業用グレードは、(CH₃C₆H₄SO₃)₃Fe·6H₂Oという化学式を持つ化学化合物です。これは、鉄が+3の酸化状態で、3つのパラトルエンスルホン酸アニオンと6つの水分子に配位した錯体です。この化合物は、さまざまな化学反応における酸化剤および触媒として使用されることで知られています。

特性

分子式 |

C21H36FeO15S3 |

|---|---|

分子量 |

680.5 g/mol |

IUPAC名 |

iron;4-methylbenzenesulfonic acid;hexahydrate |

InChI |

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |

InChIキー |

XPFWAQOANCMPNO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

パラトルエンスルホン酸鉄(III) 六水和物は、塩化鉄(III)とパラトルエンスルホン酸を水中で反応させることで合成できます。この反応は通常、塩化鉄(III)を水に溶解し、次にパラトルエンスルホン酸を添加することによって行われます。その後、混合物を加熱して反応を促進し、パラトルエンスルホン酸鉄(III) 六水和物が生成されます。

工業的生産方法

工業的な設定では、パラトルエンスルホン酸鉄(III) 六水和物の生産は同様のプロセスに従いますが、より大規模に行われます。反応物は大型の反応器で混合され、反応条件は、生成物の高い収率と純度を確保するために注意深く制御されます。得られた化合物は、次に精製および乾燥されて工業用グレードの材料が得られます。

化学反応の分析

科学研究アプリケーション

パラトルエンスルホン酸鉄(III) 六水和物は、科学研究において幅広い用途があります。

化学: 導電性ポリマーやその他の有機化合物の合成における酸化剤として使用されます。

生物学: この化合物は、生物活性について研究できる鉄錯体の調製に使用されます。

医学: 潜在的な治療用途のための鉄錯体に関する研究では、多くの場合、パラトルエンスルホン酸鉄(III) 六水和物が使用されます。

産業: この化合物は、固体電解コンデンサの製造やさまざまな工業プロセスにおける触媒として使用されます。

科学的研究の応用

Iron(III) p-toluenesulfonate hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in the synthesis of conducting polymers and other organic compounds.

Biology: The compound is used in the preparation of iron complexes that can be studied for their biological activity.

Medicine: Research into iron complexes for potential therapeutic applications often involves iron(III) p-toluenesulfonate hexahydrate.

Industry: The compound is used in the production of solid-state capacitors and as a catalyst in various industrial processes.

作用機序

類似の化合物との比較

類似の化合物

- トリフルオロメタンスルホン酸鉄(III)

- 過塩素酸鉄(III) 水和物

- 硫酸鉄(II) アンモニウム 六水和物

独自性

パラトルエンスルホン酸鉄(III) 六水和物は、パラトルエンスルホン酸アニオンと水分子が特定の組み合わせになっているため、他の鉄(III)塩と比較して反応性と安定性が異なります。導電性ポリマーの合成における効果的な酸化剤として作用する能力は、他の類似の化合物とは異なります。

類似化合物との比較

Similar Compounds

- Iron(III) trifluoromethanesulfonate

- Iron(III) perchlorate hydrate

- Ammonium iron(II) sulfate hexahydrate

Uniqueness

Iron(III) p-toluenesulfonate hexahydrate is unique due to its specific combination of p-toluenesulfonate anions and water molecules, which provide distinct reactivity and stability compared to other iron(III) salts. Its ability to act as an effective oxidizing agent in the synthesis of conducting polymers sets it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。